1,3-Imidazolidinediethanamine, 2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

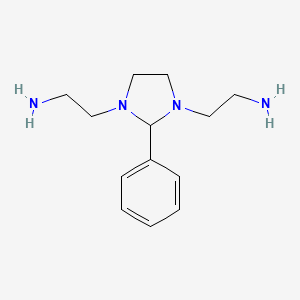

1,3-Imidazolidinediethanamine, 2-phenyl- is a bicyclic organic compound featuring a five-membered imidazolidine ring substituted with a phenyl group at the 2-position and ethanamine groups at the 1- and 3-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis and coordination chemistry. The phenyl group acts as a conformational anchor, influencing electronic effects and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine

Structural Differences :

- Substituents : The 2-position is substituted with a 2-chlorophenyl group instead of a simple phenyl group. Additionally, benzyl and methyl groups replace the ethanamine substituents at positions 1, 3, and 4.

- Electronic Effects : The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity at the imidazolidine nitrogen atoms compared to the unsubstituted phenyl group in the target compound.

- Applications : Used as a precursor for lanthanide complexes in homogeneous catalysis due to its rigid, sterically hindered structure .

2-Phenyl Iminoxylitols (Piperidine Derivatives)

Structural Differences :

- These compounds feature a six-membered piperidine ring with a phenyl group and hydroxyl substituents, unlike the five-membered imidazolidine core.

- Conformational Effects: The phenyl group in iminoxylitols stabilizes either the 4C1 (chair) or 1C4 (boat) conformations, significantly altering pKa values. For example, axial hydroxyls in the 1C4 conformation exhibit pKa values ~2 units lower than equatorial hydroxyls due to steric hindrance and electronic effects .

- Relevance : Highlights how substituent position (axial vs. equatorial) and ring size influence electronic properties, which may extrapolate to imidazolidine systems.

2-Phenyl Propanamide

Structural Differences :

- Contains a propanamide group (CH2CONH2) instead of an imidazolidine ring.

- Electronic Properties : The amide group introduces hydrogen-bonding capacity and resonance stabilization, absent in the imidazolidinediethanamine.

- Applications : Widely used in pharmaceuticals (e.g., anticonvulsants) and agrochemicals due to its stability and bioavailability .

2-Phenyl Ethyl Acetate and 2-Phenyl Ethanol

Functional Differences :

- These are simple esters and alcohols with phenyl groups, lacking the heterocyclic amine structure.

- Biological Activity : Demonstrated biopreservative properties in yeast fermentation studies, suggesting phenyl-containing compounds may share bioactivity profiles .

Key Findings and Implications

Substituent Effects : Chlorine or hydroxyl substituents on the phenyl ring drastically alter electronic properties (e.g., pKa, electrophilicity) compared to unsubstituted phenyl groups .

Functional Group Impact : Amine groups in imidazolidines favor coordination chemistry, while amides (e.g., 2-phenyl propanamide) prioritize hydrogen bonding and drug stability .

Properties

Molecular Formula |

C13H22N4 |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-[3-(2-aminoethyl)-2-phenylimidazolidin-1-yl]ethanamine |

InChI |

InChI=1S/C13H22N4/c14-6-8-16-10-11-17(9-7-15)13(16)12-4-2-1-3-5-12/h1-5,13H,6-11,14-15H2 |

InChI Key |

VBDOBSPXYZKLRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(N1CCN)C2=CC=CC=C2)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.